

Technical Guide: Characterization of 2-Bromo-5-fluoropyridine

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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine-3,4-diamine

Cat. No.: B572489

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Disclaimer: Information regarding the specific compound **2-Bromo-5-fluoropyridine-3,4-diamine**, as requested, is not available in the public domain based on the conducted searches. This guide instead provides a comprehensive overview of the characterization data for the closely related and commercially available compound, 2-Bromo-5-fluoropyridine. This information may serve as a valuable reference for researchers and scientists in the field of drug development.

This document details the physicochemical properties, spectroscopic data, and a common synthesis protocol for 2-Bromo-5-fluoropyridine.

Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for 2-Bromo-5-fluoropyridine.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C_5H_3BrFN	[1]
Molecular Weight	175.99 g/mol	[1]
CAS Number	41404-58-4	[1]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid	[2]
Melting Point	30-31 °C (lit.)	[3] [4]
Boiling Point	80-83 °C at 44 mmHg (lit.)	[3] [4]
Density	1.707 g/cm ³ (Predicted)	[3] [4]
Refractive Index	1.5396	[3] [4]
Flash Point	73 °C (163.4 °F) - closed cup	
Purity	≥97%	[5]

Table 2: Spectroscopic Data

Technique	Data Highlights	Reference
¹ H NMR	Spectrum available	[6]
¹³ C NMR	Spectrum available	[7]
Mass Spectrometry (MS)	Spectrum available	[7]
Infrared (IR) Spectroscopy	Spectra available (FT-IR, ATR-IR)	[1] [7]
Raman Spectroscopy	Spectrum available	[7]
Electron Spin Resonance (ESR)	Spectrum available	[7]

Experimental Protocols

A common method for the synthesis of 2-Bromo-5-fluoropyridine involves a diazotization reaction of 2-Amino-5-fluoropyridine.[8]

Synthesis of 2-Bromo-5-fluoropyridine from 2-Amino-5-fluoropyridine[10]

- Reaction Setup: 2-Amino-5-fluoropyridine (6.5 g, 58 mmol) is added in batches to 48% hydrobromic acid (28.8 mL, 296 mmol) cooled to a temperature of 0-5 °C.
- Diazotization: A solution composed of bromine (8.9 mL, 174 mmol) and sodium nitrite (10 g, 145 mmol) dissolved in 20 mL of water is added slowly and dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. Nitrogen gas evolution will be observed.
- Quenching: The reaction mixture is stirred for 1 hour, after which it is quenched with concentrated hydrochloric acid.
- Workup: A 32% sodium hydroxide solution (50.5 mL, 0.55 mol) is then added. The mixture is stirred for an additional 20 minutes at room temperature.
- Extraction: The reaction mixture is extracted three times with diethyl ether.
- Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at 30 °C and 500 mbar. It is important to note that the product is volatile. The crude product is then purified by flash chromatography on silica gel using an elution gradient of dichloromethane/pentane (from 0:100 to 50:50).
- Final Product: This process yields 2-bromo-5-fluoropyridine (6.7 g, 66% yield) as a light yellow solid.[8]

Visualizations

Synthesis Workflow of 2-Bromo-5-fluoropyridine

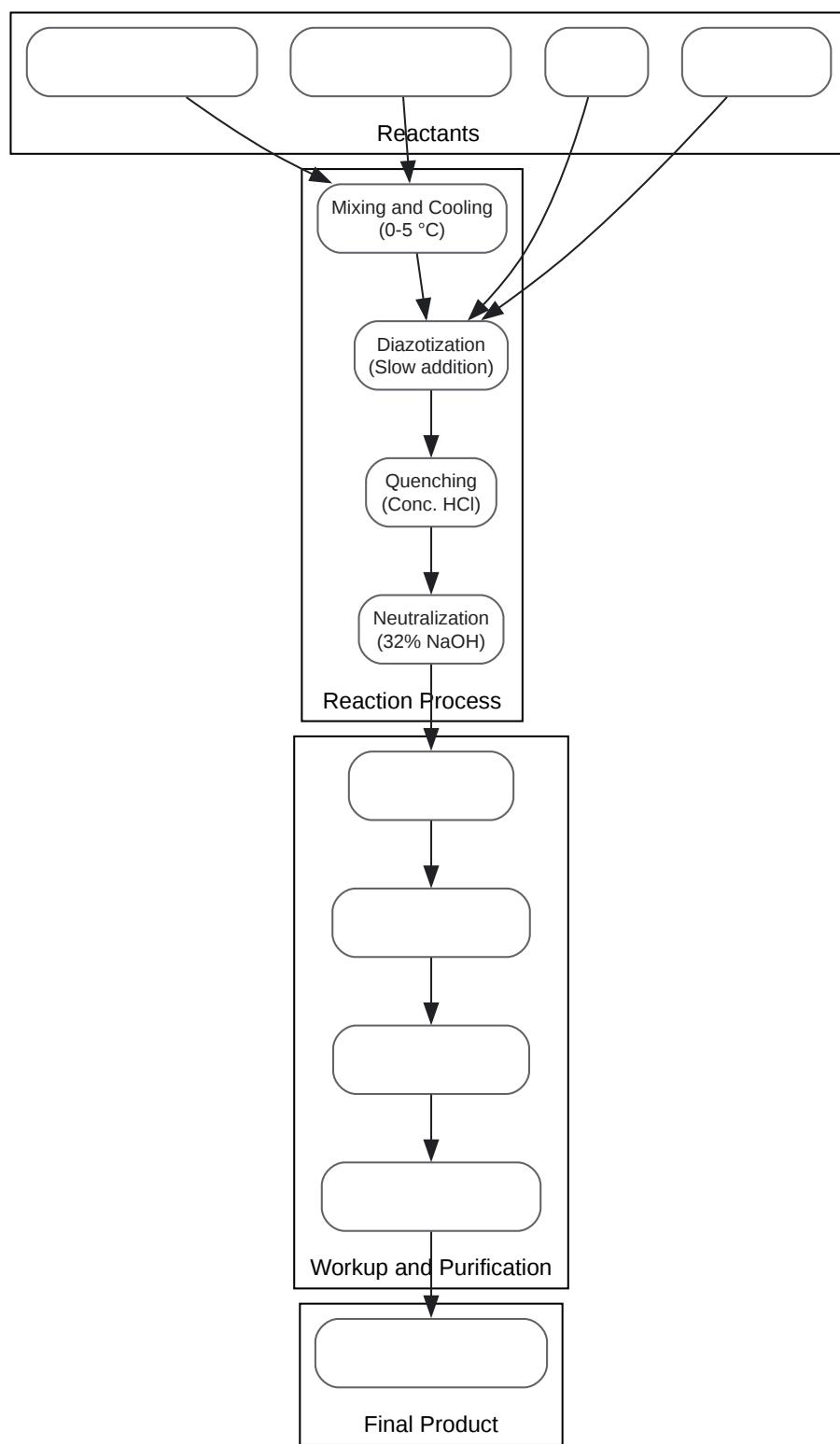


Figure 1: Synthesis of 2-Bromo-5-fluoropyridine

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Caption: Synthesis of 2-Bromo-5-fluoropyridine.

Signaling Pathways

There is no information available in the searched literature regarding the involvement of 2-Bromo-5-fluoropyridine in any specific signaling pathways. This compound is primarily documented as a chemical intermediate for the synthesis of other molecules, such as mGluR5 antagonists for treating neuropathic pain.[\[8\]](#)

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